molecular formula C12H16ClNO4S B224993 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine

Cat. No. B224993
M. Wt: 305.78 g/mol
InChI Key: HTXVLRDLJQAZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine, also known as CDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDMP belongs to the class of sulfonyl-containing compounds that have been found to possess anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The exact mechanism of action of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine is not fully understood. However, it has been suggested that 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine may act by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine may also act by modulating the activity of various signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has been found to possess anti-inflammatory and analgesic properties. Studies have shown that 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine can reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has also been found to reduce pain in animal models of neuropathic pain and inflammatory pain. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has also been found to possess antitumor properties and has been studied for its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has also been found to be relatively non-toxic in animal studies. However, 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine also has a short half-life, which can limit its effectiveness in some studies.

Future Directions

There are several future directions for the study of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine. One potential direction is the development of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine analogs with improved solubility and pharmacokinetic properties. Another potential direction is the study of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine in combination with other anti-inflammatory and analgesic agents. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine may also be studied for its potential use in treating other neurological disorders, such as multiple sclerosis and epilepsy. Finally, the use of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine in cancer therapy may be further explored, particularly in combination with other chemotherapeutic agents.

Synthesis Methods

The synthesis of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine involves the reaction of 4-chloro-2,5-dimethoxybenzene with pyrrolidine and p-toluenesulfonyl chloride. The reaction takes place in the presence of a base such as sodium carbonate and a solvent such as acetonitrile. The resulting product is purified by column chromatography to obtain pure 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine.

Scientific Research Applications

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has been found to have potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

Product Name

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine

Molecular Formula

C12H16ClNO4S

Molecular Weight

305.78 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C12H16ClNO4S/c1-17-10-8-12(11(18-2)7-9(10)13)19(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3

InChI Key

HTXVLRDLJQAZMN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCCC2

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCCC2

Origin of Product

United States

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